4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
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Overview
Description
4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a difluoroethoxy group at the 2-position of the benzaldehyde ring. It is a colorless to pale yellow solid that is soluble in polar solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of suitable reagents.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-bromo-2-(2,2-difluoroethoxy)benzyl alcohol.
Scientific Research Applications
4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Lacks the difluoroethoxy group, making it less lipophilic and potentially less bioavailable.
4-Bromo-2-fluorobenzaldehyde: Contains a fluorine atom instead of the difluoroethoxy group, resulting in different reactivity and applications.
4-Bromo-2-(difluoromethoxy)benzaldehyde: Similar structure but with a difluoromethoxy group, leading to variations in chemical properties and uses.
Properties
Molecular Formula |
C9H7BrF2O2 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 |
InChI Key |
NVHOYFUTOPDPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)C=O |
Origin of Product |
United States |
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